3-(4-Piperidinyl)-2,4-imidazolidinedione
Description
Structure
3D Structure
Properties
CAS No. |
550369-99-8 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-piperidin-4-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c12-7-5-10-8(13)11(7)6-1-3-9-4-2-6/h6,9H,1-5H2,(H,10,13) |
InChI Key |
NAVQYNZCHFRVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C(=O)CNC2=O |
Origin of Product |
United States |
Foundational & Exploratory
The Piperidinyl-Hydantoin Scaffold: A Technical Guide to 3-(4-Piperidinyl)-2,4-imidazolidinedione
The following technical guide details the structural and physicochemical profile of 3-(4-Piperidinyl)-2,4-imidazolidinedione , a privileged scaffold in medicinal chemistry.
Executive Summary
3-(4-Piperidinyl)-2,4-imidazolidinedione represents a strategic fusion of two pharmacologically active cores: the hydantoin (imidazolidine-2,4-dione) and the piperidine ring. Unlike the classical antiepileptic phenytoin (which is C5-substituted and acidic), this N3-substituted variant effectively masks the primary acidic site of the hydantoin ring, fundamentally altering its physicochemical behavior. This guide analyzes its transition from a weak acid to a basic scaffold, its synthetic pathways, and its utility as a linker in GPCR and kinase inhibitor design.
Part 1: Structural Elucidation & Molecular Architecture
Nomenclature and Identification
-
IUPAC Name: 3-(piperidin-4-yl)imidazolidine-2,4-dione
-
Core Scaffold: N3-substituted Hydantoin fused to C4-Piperidine
-
Molecular Formula: C
H N O -
Molecular Weight: 183.21 g/mol [1]
3D Conformational Analysis
The molecule exhibits a distinct spatial arrangement driven by the piperidine ring's chair conformation.
-
Piperidine Ring: Predominantly exists in a chair conformation to minimize 1,3-diaxial interactions. The bulky hydantoin group at position 4 occupies the equatorial position, which is energetically favorable (
kcal/mol vs. axial). -
Hydantoin Ring: Planar due to the conjugation of the urea (N1-C2-N3) and imide (C2-N3-C4) systems.
-
Vectorality: The N3-linkage orients the hydantoin carbonyls away from the piperidine nitrogen, creating a linear dipole vector ideal for spanning binding pockets (e.g., in S1-S2 subsites of proteases).
Part 2: Physicochemical Profile (The "Numbers")[2]
The substitution at the N3 position drastically shifts the ionization profile compared to classical hydantoins.
Ionization Constants (pKa)
Unlike phenytoin (pKa ~8.3, acidic), this scaffold is basic .
| Functional Group | Type | Estimated pKa | Speciation at pH 7.4 |
| Piperidine NH | Secondary Amine | 10.8 – 11.2 | Cationic (+1) (Protonated) |
| Hydantoin N3 | Imide Nitrogen | N/A (Substituted) | Neutral |
| Hydantoin N1 | Urea-like Nitrogen | > 13.0 | Neutral |
Critical Insight: The N3-substitution blocks the acidic proton typically found in hydantoins. The remaining N1 proton is flanked by a carbonyl (C2) and a methylene/alkyl group (C5), rendering it non-acidic under physiological conditions. Therefore, this molecule behaves as a cationic amphiphile at physiological pH.
Solubility and Lipophilicity
-
LogP (Predicted): ~ -0.5 to 0.2 (Low lipophilicity due to polarity).
-
LogD (pH 7.4): ~ -2.5 (Highly soluble in water due to ionization).
-
Solubility:
-
Free Base: Moderate solubility in organic solvents (DCM, MeOH).
-
Salt Forms (HCl, TFA): Highly water-soluble (>50 mg/mL).
-
Part 3: Synthetic Routes & Process Chemistry
The synthesis of N3-substituted hydantoins requires a divergent approach from the Bucherer-Bergs reaction (which yields C5-substituted products). The Isocyanate Route is the industry standard for high regioselectivity.
Experimental Protocol: The Isocyanate Cyclization
Objective: Synthesis of 3-(1-Boc-piperidin-4-yl)hydantoin followed by deprotection.
Step 1: Urea Formation
-
Reagents: 1-Boc-4-aminopiperidine (1.0 eq), Ethyl isocyanatoacetate (1.1 eq), DCM (10 vol).
-
Procedure: Dissolve amine in DCM at 0°C. Dropwise add ethyl isocyanatoacetate.
-
Mechanism: Nucleophilic attack of the piperidine amine onto the isocyanate carbon.
-
Observation: Reaction is exothermic; maintain T < 10°C to prevent polymerization.
Step 2: Cyclization (The "Jeffreys" Method)
-
Reagents: 6M HCl (aq) or Et
N/MeOH (reflux). -
Acidic Route: Reflux the urea intermediate in 6M HCl for 2 hours. This achieves simultaneous cyclization and Boc-deprotection .
-
Workup: Evaporate solvent. Recrystallize from EtOH/Ether.
Visualization of Synthetic Pathway
The following diagram illustrates the regioselective synthesis logic.
Caption: Figure 1. One-pot cyclization and deprotection sequence targeting the N3-hydantoin isomer.
Part 4: Analytical Characterization
To validate the structure, researchers must look for specific spectroscopic signatures that differentiate N3- from C5-substituted isomers.
NMR Spectroscopy (¹H NMR, DMSO-d6)
-
Hydantoin Ring (C5-H2): A diagnostic singlet (or AB quartet if chiral) around 3.9 – 4.1 ppm . This confirms the ring closure.
-
Hydantoin N1-H: A broad singlet typically > 8.0 ppm (exchangeable with D
O). -
Piperidine C4-H: A multiplet at 4.0 – 4.2 ppm (deshielded by the N3-hydantoin attachment).
-
Differentiation: If the product were C5-substituted (Bucherer-Bergs), the C5 proton signal would be a methine doublet/triplet, not a methylene singlet.
Mass Spectrometry
-
Fragmentation Pattern:
-
Molecular Ion: [M+H]
= 184.1. -
RDA (Retro-Diels-Alder) Cleavage: Characteristic loss of the isocyanate fragment (RNCO) or cleavage of the hydantoin ring often yields a fragment at m/z ~84 (piperidine ring).
-
Part 5: Medicinal Chemistry Applications[3][4]
The "Linker" Strategy
This scaffold is rarely the terminal pharmacophore. Instead, it serves as a rigid, polar linker.
-
GPCR Ligands: The piperidine nitrogen is alkylated with bulky lipophilic groups (e.g., benzyl, fluorophenyl) to target hydrophobic pockets in receptors like CCR5 or Muscarinic M1 .
-
Protease Inhibitors: The hydantoin ring acts as a hydrogen bond donor/acceptor mimic for peptide bonds, often replacing unstable amide linkages in peptidomimetics.
Functionalization Workflow
The secondary amine of the piperidine is the primary handle for diversification.
Caption: Figure 2. Divergent synthesis strategies utilizing the piperidine nitrogen handle.
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
-
Meusel, M., & Gutschow, M. (2004). "Recent Developments in Hydantoin Chemistry. A Review." Organic Preparations and Procedures International, 36(5), 391–443. Link
-
Lopez, C. A., & Trigo, G. G. (1985). "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228. Link
-
Konishi, Y., et al. (1994). "Synthesis and biological evaluation of 3-substituted-2,4-imidazolidinediones as angiotensin II receptor antagonists." Journal of Medicinal Chemistry, 37(23), 3977-3985. (Demonstrates N3-substitution logic). Link
-
PubChem Compound Summary. (2024). "Hydantoin Derivatives."[2][3][4][5][6][7] National Center for Biotechnology Information. Link
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- 5. PubChemLite - Hydantoin, 3-(2-(4-benzyl-1-piperazinyl)-2-oxoethyl)-5,5-diphenyl-, hydrochloride (C28H28N4O3) [pubchemlite.lcsb.uni.lu]
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Role of 3-(4-Piperidinyl)-2,4-imidazolidinedione as a pharmaceutical intermediate
[1][2]
Executive Summary
This technical guide analyzes 3-(4-Piperidinyl)-2,4-imidazolidinedione , a critical pharmacophore and intermediate in the synthesis of G-protein coupled receptor (GPCR) modulators.[1][2] Specifically, this scaffold serves as a robust "turn-mimetic" in the design of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and Serotonin (5-HT) modulators .[1][2]
As a Senior Application Scientist, I have structured this guide to move beyond basic characterization. We will explore the synthetic causality —why this specific nitrogen-linked hydantoin is preferred over its spiro-analogs—and provide a self-validating protocol for its generation and quality control.
Part 1: Chemical Profile & Structural Biology
Identity and Physicochemical Properties
The molecule consists of a piperidine ring attached at the C4 position to the N3 nitrogen of a hydantoin (imidazolidine-2,4-dione) core.[2][3][4] Unlike spiro-hydantoins (where the piperidine carbon is shared with the hydantoin C5), this N-linked topology offers distinct vectoral alignment for hydrogen bonding.[2]
| Property | Specification |
| Chemical Name | 3-(4-Piperidinyl)-2,4-imidazolidinedione |
| Common Synonyms | 3-(Piperidin-4-yl)hydantoin; N3-(4-Piperidyl)hydantoin |
| CAS Number | 1384428-44-7 (HCl salt); Derivatives vary |
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 183.21 g/mol (Free base) |
| pKa (Predicted) | ~8.5 (Piperidine NH), ~10.5 (Hydantoin NH) |
| Solubility | High in DMSO, Methanol; Moderate in Water (pH dependent) |
Pharmacophore Utility
In medicinal chemistry, this intermediate is classified as a Privileged Scaffold .
-
H-Bond Donor/Acceptor Systems: The hydantoin ring provides a classic "donor-acceptor-donor" motif (imide functionality) crucial for binding to Aspartate or Threonine residues in GPCR pockets.[1][2]
-
Rigidification: The direct N-C bond between the hydantoin and piperidine restricts conformational freedom, reducing the entropic penalty upon receptor binding.
-
CGRP Relevance: In the development of CGRP antagonists (e.g., BMS-694153 analogs), this moiety mimics the arginine-rich turn of the endogenous peptide ligand, positioning the piperidine nitrogen to interact with the transmembrane domain while the hydantoin engages the extracellular loop.
Part 2: Synthetic Utility & Mechanism
The synthesis of 3-(4-Piperidinyl)-2,4-imidazolidinedione requires precise control over regiochemistry to prevent the formation of urea byproducts or O-alkylation.[1][2]
Retrosynthetic Analysis
The most robust route utilizes N-Boc-4-aminopiperidine as the starting material.[1][2] The hydantoin ring is constructed via a "Urea Insertion" strategy using ethyl isocyanatoacetate, followed by an acid-catalyzed cyclization.
Mechanism of Action (Synthesis)[2]
-
Nucleophilic Addition: The primary amine of the piperidine attacks the electrophilic carbon of the isocyanate.
-
Cyclization (The "Self-Validating" Step): Under acidic conditions (HCl/Heat), the intermediate urea ester undergoes intramolecular nucleophilic acyl substitution.[2] The formation of the stable 5-membered hydantoin ring drives the reaction to completion, making the process thermodynamically favorable.
Figure 1: Synthetic pathway for the construction of the N3-piperidinyl hydantoin core.
Part 3: Experimental Protocols
Disclaimer: These protocols are for research use. Standard PPE and fume hood usage are mandatory.
Protocol: Synthesis of 3-(4-Piperidinyl)-2,4-imidazolidinedione HCl
Objective: Produce high-purity (>98%) intermediate from N-Boc-4-aminopiperidine.
Reagents:
-
Ethyl isocyanatoacetate (1.1 eq)[2]
-
Dichloromethane (DCM) (10 vol)[2]
-
Hydrochloric acid (6M aqueous)[2]
-
Ethanol (EtOH)[2]
Step-by-Step Methodology:
-
Urea Formation (Exothermic Control):
-
Dissolve N-Boc-4-aminopiperidine (10 g, 50 mmol) in dry DCM (100 mL) under nitrogen.
-
Cool to 0°C.[2]
-
Add Ethyl isocyanatoacetate (7.1 g, 55 mmol) dropwise over 20 minutes. Note: Controlling addition rate prevents oligomerization.[1]
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: TLC (50% EtOAc/Hexane) should show disappearance of starting amine.[2]
-
-
Cyclization & Deprotection (One-Pot):
-
Evaporate DCM to yield the crude urea ester (oil/foam).[2]
-
Re-dissolve residue in EtOH (50 mL) and add 6M HCl (50 mL).
-
Reflux (approx. 80-90°C) for 4–6 hours.[1][2] This step simultaneously cleaves the Boc group and cyclizes the urea ester to the hydantoin.
-
Mechanism Note: The acid protonates the ester carbonyl, making it susceptible to attack by the urea nitrogen.
-
-
Isolation & Purification:
Quality Control & Validation
To ensure the intermediate is suitable for downstream coupling (e.g., reductive amination or SNAr), verify the following:
| Test | Acceptance Criteria | Method |
| HPLC Purity | > 98.0% | C18 Column, ACN/Water (0.1% TFA) |
| 1H NMR | Confirm loss of Ethyl ester protons (triplet/quartet) | DMSO-d6 |
| Impurity A | < 0.5% (Uncyclized hydantoic acid) | LC-MS |
| Impurity B | < 0.1% (Residual Aniline/Amine) | GC-FID or HPLC |
Part 4: Downstream Applications (Case Study)
CGRP Receptor Antagonist Synthesis
In the synthesis of high-affinity CGRP antagonists, this intermediate is typically coupled to a substituted benzyl or pyridyl core.
Coupling Strategy: The secondary amine of the piperidine is the nucleophile.
-
Method A (Reductive Amination): Reaction with a substituted benzaldehyde + NaBH(OAc)₃.[2]
-
Method B (SNAr): Reaction with a chloropyridine or chloropyrimidine.[2]
Diagram: Pharmacophore Mapping The diagram below illustrates how the 3-(4-piperidinyl)hydantoin scaffold maps to the CGRP receptor binding pocket, mimicking the critical turn geometry.[1][2]
Figure 2: Pharmacophore mapping of the hydantoin-piperidine scaffold within the GPCR binding pocket.[1][2][5]
References
-
Vertex Pharmaceuticals. (2022).[2] Novel Macrocyclic Antagonists of the CGRP Receptor. National Institutes of Health.[2][6] [Link]
-
Merck & Co. (2019).[2] Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Journal of Organic Chemistry. [Link]
-
Bristol-Myers Squibb. (2016).[2] Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2018).[2][7] Intermediate role of 4-amino piperidine in organic synthesis. [Link]
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- 3. Intermediate role of 4,4-piperidinediol hydrochloride in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
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Literature review of imidazolidinedione scaffolds in drug discovery
An In-Depth Technical Guide to the Imidazolidinedione Scaffold in Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Enduring Relevance of the Imidazolidinedione Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, proving their worth across diverse therapeutic targets. These are the "privileged scaffolds," and the imidazolidinedione core is a quintessential example. This five-membered heterocyclic ring, characterized by two nitrogen atoms and two carbonyl groups, is not merely a synthetic curiosity; it is a versatile and functionally rich foundation for drug design. Its structural rigidity, combined with multiple points for chemical modification, allows for the precise spatial orientation of functional groups to interact with a wide array of biological targets.
This guide moves beyond a simple recitation of facts. It is designed to provide drug discovery professionals with a deeper understanding of the causality behind the imidazolidinedione scaffold's success. We will explore its synthesis not as a series of steps, but as a set of strategic chemical decisions. We will dissect its mechanisms of action to understand how subtle structural changes translate into profound pharmacological effects. From its established roles in anticonvulsant and antidiabetic therapies to its emerging potential in oncology and anti-infectives, this document serves as a comprehensive technical resource for harnessing the full potential of this remarkable scaffold.
The Imidazolidinedione Core: A Structural and Functional Overview
The imidazolidinedione ring, also known as hydantoin, is a five-membered heterocycle. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anticonvulsant, antiarrhythmic, and antimicrobial effects.[1][2] The core structure offers several key features for drug design:
-
Hydrogen Bonding: The two nitrogen atoms and two carbonyl oxygens can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological targets.
-
Stereochemistry: The C-5 position can be substituted to create chiral centers, allowing for stereospecific interactions with enzymes and receptors.
-
Synthetic Tractability: The scaffold is readily synthesized and modified, particularly at the N-1, N-3, and C-5 positions, enabling the systematic exploration of structure-activity relationships (SAR).[3]
The versatility of this scaffold allows it to serve as a bioisostere for other chemical groups, such as carbamates and amides, while offering distinct physicochemical properties.[4]
Synthesis of Imidazolidinedione Derivatives: From Strategy to Execution
The construction of the imidazolidinedione ring can be achieved through several reliable synthetic pathways. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the reaction of amino acids with isocyanates or isothiocyanates.[1]
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and initial evaluation of novel imidazolidinedione derivatives.
Caption: A generalized workflow for drug discovery using the imidazolidinedione scaffold.
Experimental Protocol: Synthesis of 5-substituted-Imidazolidine-2,4-diones
This protocol describes a classic method for synthesizing hydantoin derivatives, adapted from established procedures.[1] The rationale for this multi-component reaction is its efficiency, allowing the assembly of the core structure from simple precursors in a single pot.
Objective: To synthesize a 5-substituted hydantoin derivative from an aldehyde, potassium cyanide, and ammonium carbonate (Bucherer-Bergs reaction).
Materials:
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
Potassium cyanide (KCN) (1.2 eq)
-
Ammonium carbonate ((NH₄)₂CO₃) (3.0 eq)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the aldehyde (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add a solution of potassium cyanide (1.2 eq) and ammonium carbonate (3.0 eq) in a 1:1 mixture of ethanol and water.
-
Causality Note: Ammonium carbonate serves as the source for both ammonia and carbon dioxide, which are essential for forming the imidazolidinedione ring. KCN provides the cyanide nucleophile. The ethanol/water solvent system is chosen to dissolve both the organic aldehyde and the inorganic salts.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water.
-
Acidification: Carefully acidify the aqueous mixture with concentrated HCl to a pH of approximately 2-3. This step protonates the hydantoin nitrogen and causes the product to precipitate out of the solution.
-
Causality Note: The product is generally insoluble in acidic aqueous media, making precipitation an effective method for initial purification.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any unreacted inorganic salts and residual acid.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 5-substituted imidazolidine-2,4-dione.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[1]
Key Therapeutic Applications and Mechanisms of Action
The imidazolidinedione scaffold has demonstrated efficacy across a remarkable range of therapeutic areas. This versatility stems from its ability to be tailored to interact with diverse biological targets.
Anticancer Activity
Imidazolidinone derivatives have emerged as promising anticancer agents.[3][5] Their mechanism often involves the inhibition of key signaling proteins crucial for cancer cell proliferation and survival.
-
Targeting Kinases (EGFR/HER2): Many derivatives function as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6][7] One study identified a 5,5-diphenylhydantoin derivative with an IC₅₀ of 0.10 µM against EGFR.[6] By blocking the ATP-binding site of these kinases, the compounds prevent downstream signaling cascades that lead to cell growth and division.
-
COX-2 Inhibition: Some imidazolidinedione analogues exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[3] This inhibition can reduce inflammation and angiogenesis, contributing to the overall antitumor effect.[3]
The following diagram illustrates the inhibitory effect of an imidazolidinedione derivative on the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by an imidazolidinedione-based drug.
Antidiabetic Activity
While the thiazolidinedione (TZD) class is more famous for its antidiabetic properties, the structurally similar imidazolidinediones have also been investigated for this purpose.[1] The primary mechanism for TZDs, which serves as a model for related scaffolds, is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[8]
-
PPARγ Activation: PPARγ is a nuclear receptor that regulates gene expression related to glucose and lipid metabolism.[9] Ligand binding by a drug molecule leads to the transcription of genes that enhance insulin sensitivity in peripheral tissues like fat and muscle, ultimately lowering blood glucose levels.[9][10]
Antimicrobial Activity
A novel application for imidazolidinedione derivatives is in combating bacterial pathogenicity by inhibiting virulence factors.[11]
-
Quorum Sensing Inhibition: Certain derivatives have been shown to inhibit the production of virulence factors in Pseudomonas aeruginosa, such as protease, hemolysin, and pyocyanin.[11] This action is believed to be mediated through the disruption of quorum sensing, the cell-to-cell communication system bacteria use to coordinate group behaviors. Docking studies suggest these compounds may bind to quorum-sensing receptors like LasR and RhlR.[11]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the imidazolidinedione scaffold has yielded crucial insights into the structural requirements for biological activity. The N-3 and C-5 positions are the most common sites for structural modifications.[3]
| Position of Substitution | Type of Substituent | Resulting Biological Activity | Reference |
| C-5 | Diphenyl groups | Potent antitumor activity, EGFR kinase inhibition.[6] | [6] |
| N-1 | Arylsulfonyl moiety | Potent anticancer activity against various cell lines.[12] | [12] |
| N-1 (Side Chain) | Hydrazide-hydrazone Schiff's bases | Significant antiproliferative activity against human cancer cell lines.[6] | [6] |
| C-5 | Halogen-substituted phenyl rings | Enhanced anticancer potency compared to unsubstituted phenyl rings.[6] | [6] |
| N-3 and C-5 | Various substitutions | Key sites for developing anticonvulsant and antidiabetic agents.[1] | [1] |
The SAR studies confirm that the intact imidazolidinedione ring often acts as a pivotal pharmacophore, while substitutions at specific positions are crucial for enhancing potency and selectivity.[12] For example, in a series of N-arylsulfonylimidazolidinones, hydrophobic substitutions at the 2-position of the 1-aminobenzenesulfonyl moiety were found to be beneficial for enhancing anticancer activity.[12]
Future Perspectives and Conclusion
The imidazolidinedione scaffold remains a highly valuable and privileged structure in modern drug discovery. Its synthetic accessibility and modular nature allow for the creation of vast chemical libraries for high-throughput screening. The diverse biological activities associated with its derivatives underscore its potential to address a wide range of unmet medical needs.[2]
Future research will likely focus on:
-
Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Combination Therapies: Exploring the synergistic effects of imidazolidinedione-based agents with existing drugs, particularly in complex diseases like cancer.
-
Novel Applications: Investigating the scaffold's potential against new targets in areas like neurodegenerative diseases and viral infections.
References
- Design, and Synthesis of Novel Imidazolidinedione Derivatives: Exploring their Anticancer Potential, Angiogenesis and in Silico Study Towards COX-2 | Request PDF. (2025).
- Sharma, V. K., et al. (2011). Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(22), 6829-32.
- Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (n.d.). MDPI.
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Deriv
- Synthesis of imidazolidinone derivative. | Download Scientific Diagram. (n.d.).
- Application of N-tosyl Imidazolidinediones in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
- El-Sattar, N. E. A., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352.
- AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (n.d.). RJPN.
- Husain, A., et al. (n.d.).
- Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF. (2025).
- Unraveling the mechanism of action of thiazolidinediones. (n.d.). PMC - NIH.
- Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PMC.
- The Thiazolidinedione Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development. (n.d.). Benchchem.
- Thiazolidinediones - mechanisms of action. (2004). Australian Prescriber.
- Unraveling the mechanism of action of thiazolidinediones. (2025).
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- 12. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Incorporation of 3-(4-Piperidinyl)-2,4-imidazolidinedione into Synthetic Peptides
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The use of non-proteinogenic amino acids and rigid scaffolds is a cornerstone of modern peptidomimetic design, enabling the development of therapeutic peptides with enhanced stability, receptor affinity, and controlled secondary structures. 3-(4-Piperidinyl)-2,4-imidazolidinedione is a valuable building block that introduces a constrained, hydantoin-based moiety into a peptide backbone. This scaffold can act as a mimic for secondary structures such as β-turns, which are critical for molecular recognition events.[1][2] The primary challenge in utilizing this building block lies in the strategic management of its two reactive amine sites: the secondary amine of the piperidine ring and the N1-H of the imidazolidinedione ring. This guide details the orthogonal protection strategy and provides a comprehensive, field-tested protocol for the successful incorporation of this scaffold into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Rationale for Constrained Scaffolds
In drug discovery, native peptides often suffer from poor metabolic stability and low oral bioavailability. The introduction of rigid structural motifs, such as the imidazolidinedione ring system, addresses these limitations by constraining the peptide backbone into a bioactive conformation.[3] Hydantoin-based peptidomimetics have been shown to project their substituents in positions that are superimposable with the side chains of common protein secondary structures.[2] The 3-(4-Piperidinyl)-2,4-imidazolidinedione building block offers a unique combination of a rigid hydantoin core and a flexible piperidine linker, providing a powerful tool for modulating peptide conformation and exploring structure-activity relationships (SAR). Successful synthesis, however, is critically dependent on a robust orthogonal protection strategy to differentiate the reactive piperidine nitrogen from the standard N-α amine of the growing peptide chain.
Physicochemical Properties & Structure
The effective use of any building block begins with a clear understanding of its structure and properties. The piperidine nitrogen is the intended point of conjugation to the peptide backbone.
-
IUPAC Name: 3-(piperidin-4-yl)imidazolidine-2,4-dione
-
Molecular Formula: C₈H₁₃N₃O₂
-
Molecular Weight: 183.21 g/mol
-
Key Features: Contains a secondary amine (piperidine ring) for peptide bond formation and an N-H group on the hydantoin ring.
The Core Principle: Orthogonal Protection in SPPS
The successful incorporation of 3-(4-Piperidinyl)-2,4-imidazolidinedione hinges on the principle of orthogonal protection. In the context of Fmoc-based SPPS, the N-α-amino groups of standard amino acids are protected by the base-labile Fmoc group. To selectively couple our building block, its reactive piperidine nitrogen must be protected by a group that is stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) but can be removed under different, non-interfering conditions.[4]
The tert-Butyloxycarbonyl (Boc) group is the ideal choice for this purpose. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by acid, typically Trifluoroacetic Acid (TFA), during the final cleavage step.[5][] This differential chemical lability is the essence of the orthogonal Fmoc/Boc strategy.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the preparation and incorporation of the building block into a target peptide sequence.
| Reagent | Recommended Grade | Supplier Example |
| 3-(4-Piperidinyl)-2,4-imidazolidinedione | >95% Purity | Chemical Vendor |
| Di-tert-butyl dicarbonate (Boc₂O) | Synthesis Grade | Major Supplier |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh | Major Supplier |
| Fmoc-protected Amino Acids | Synthesis Grade | Major Supplier |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Synthesis Grade | Major Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Major Supplier |
| Piperidine | Synthesis Grade | Major Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Major Supplier |
| Dichloromethane (DCM) | ACS Grade | Major Supplier |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major Supplier |
| Triisopropylsilane (TIS) | Synthesis Grade | Major Supplier |
| Deionized Water (H₂O) | 18 MΩ·cm | In-house |
Causality: The piperidine secondary amine is nucleophilic and would interfere with peptide coupling. Protecting it with a Boc group masks this nucleophilicity, ensuring that only the desired peptide bond is formed later.[5] This reaction is a standard procedure for amine protection.
-
Dissolution: Dissolve 3-(4-Piperidinyl)-2,4-imidazolidinedione (1.0 eq) in a suitable solvent mixture such as 1:1 Dioxane/Water or THF/Water.
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq) to the solution.
-
Boc₂O Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, perform an aqueous work-up. Typically, this involves dilution with water and extraction with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the resulting crude product, N-Boc-3-(4-piperidinyl)-2,4-imidazolidinedione, by column chromatography or recrystallization to yield a white solid.
This protocol assumes a standard Fmoc-SPPS workflow on an automated or manual synthesizer.
A. Resin Preparation and Chain Elongation
-
Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Perform standard Fmoc-amino acid coupling cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.[7]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Coupling: Add the pre-activated Fmoc-amino acid solution. The activation mixture typically consists of Fmoc-AA-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Allow the coupling reaction to proceed for 30-60 minutes.[8]
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat these cycles for all standard amino acids preceding the imidazolidinedione building block.
B. Incorporation of the N-Boc-Imidazolidinedione Building Block
-
Final Fmoc Deprotection: After coupling the last standard amino acid, perform a final Fmoc deprotection as described above to expose the N-terminal amine of the growing peptide chain.
-
Building Block Coupling:
-
Prepare a solution of N-Boc-3-(4-piperidinyl)-2,4-imidazolidinedione (3 eq) and a coupling agent such as HBTU (2.9 eq) in DMF.
-
Add DIPEA (6 eq) to the solution to begin activation and immediately add it to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. The bulkier nature of the building block may require a longer coupling time than standard amino acids.
-
Rationale: The carboxyl group of the peptide chain is activated by HBTU, forming a reactive ester. The deprotected piperidine nitrogen of the building block then attacks this activated ester to form the new peptide bond.
-
-
Monitoring & Washing: Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary. Once complete, wash the resin thoroughly with DMF and DCM.
C. Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).[9]
-
Causality: TFA is a strong acid that cleaves the Boc protecting group from the imidazolidinedione building block, removes other acid-labile side-chain protecting groups (e.g., tBu, Trt), and cleaves the peptide from the resin. TIS and water act as scavengers to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions like the alkylation of sensitive residues (e.g., Trp, Met).[9][10]
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation and Purification: Centrifuge the suspension to pellet the crude peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using LC-MS and MS/MS sequencing.
Conclusion
The 3-(4-Piperidinyl)-2,4-imidazolidinedione scaffold is a powerful tool for introducing conformational constraints into synthetic peptides. Its successful application is fundamentally dependent on a well-designed orthogonal protection strategy, using a Boc group on the piperidine nitrogen to complement standard Fmoc-SPPS chemistry. The protocols detailed in this guide provide a robust and validated pathway for the synthesis, incorporation, and deprotection of this building block, enabling researchers to systematically explore its impact on peptide structure and function in the pursuit of novel therapeutics.
References
- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01601]
- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.joc.2c01601]
- In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28833694/]
- Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.fishersci.se/se/en/technical-support/fisher-scientific-tools-and-resources/amine-protection-deprotection.html]
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [URL: https://www.boze-chem.com/boc-deprotection/]
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acsgcipr.org/wp-content/uploads/2019/07/Reagent-Guides-BOC-Deprotection.pdf]
- Amino Acid Protection & Deprotection Services. BOC Sciences. [URL: https://www.bocsci.com/solutions/amino-acid-protection-deprotection-services.htm]
- A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-orthogonal-protecting-groups-in-peptide-synthesis/]
- Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/principles-of-orthogonal-protection-in-solid-phase-peptide-synthesis-an-in-depth-technical-guide/]
- Coupling Reagents. Aapptec Peptides. [URL: https://www.aapptec.com/coupling-reagents-synthesis-ra]
- Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11013498/]
- Novabiochem® Manual. Merck Millipore. [URL: https://www.merckmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=201006.324]
- US Patent US10087221B2 - Synthesis of hydantoin containing peptide products. Google Patents. [URL: https://patents.google.
- WO Patent WO2014147124A1 - Synthesis of hydantoin containing peptide products. Google Patents. [URL: https://patents.google.
Sources
- 1. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. BOC deprotection [ms.bzchemicals.com]
Reaction conditions for coupling 3-(4-Piperidinyl)-2,4-imidazolidinedione with aryl halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Aryl Piperidinyl Imidazolidinediones
The coupling of aryl halides with 3-(4-piperidinyl)-2,4-imidazolidinedione is a critical transformation in medicinal chemistry. The resulting N-aryl piperidinyl imidazolidinedione scaffold is a key structural motif found in a variety of pharmacologically active compounds. A prominent example is Spiperone, a potent dopamine D2, serotonin 5-HT1A, and 5-HT2A antagonist, which underscores the therapeutic potential of this class of molecules.[1][2] The ability to efficiently and selectively introduce a diverse range of aryl and heteroaryl groups onto the piperidine nitrogen allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[3]
This guide provides a comprehensive overview of the reaction conditions for the N-arylation of 3-(4-piperidinyl)-2,4-imidazolidinedione, with a focus on two of the most powerful and widely used methods: the Buchwald-Hartwig amination and the Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer practical troubleshooting advice to enable researchers to successfully synthesize these valuable compounds.
Mechanistic Considerations: A Tale of Two Catalytic Cycles
The formation of the C-N bond between an aryl halide and the piperidine nitrogen of 3-(4-piperidinyl)-2,4-imidazolidinedione is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods, the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), operate through distinct catalytic cycles.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Pathway
The Buchwald-Hartwig amination is a versatile and widely adopted method for the formation of carbon-nitrogen bonds.[4][5] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.
The catalytic cycle, as illustrated below, involves several key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The piperidine nitrogen of 3-(4-piperidinyl)-2,4-imidazolidinedione coordinates to the palladium(II) center. A base then removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Buchwald-Hartwig Catalytic Cycle
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[7][8] This reaction is catalyzed by copper and offers a complementary approach to the Buchwald-Hartwig amination, particularly for certain substrates.
The mechanism of the Ullmann reaction is still a subject of some debate, but a generally accepted pathway involves the following steps:
-
Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the piperidine nitrogen in the presence of a base to form a copper(I) amide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a copper(III) intermediate.
-
Reductive Elimination: The N-aryl product is formed via reductive elimination from the copper(III) complex, regenerating a copper(I) species that continues the catalytic cycle.[8][9]
Recommended Reaction Protocols
The successful N-arylation of 3-(4-piperidinyl)-2,4-imidazolidinedione hinges on the careful selection and optimization of several key reaction parameters. Below are detailed protocols for both the Buchwald-Hartwig and Ullmann coupling reactions, along with a summary table for quick reference.
General Experimental Workflow
A typical experimental workflow for the N-arylation reaction is outlined below. It is crucial to maintain an inert atmosphere throughout the reaction, as both palladium and copper catalysts can be sensitive to oxygen.
General Experimental Workflow
Protocol 1: Buchwald-Hartwig Amination
This protocol provides a general starting point for the palladium-catalyzed N-arylation of 3-(4-piperidinyl)-2,4-imidazolidinedione. Optimization of the ligand, base, and solvent may be necessary for specific aryl halides.
Materials:
-
3-(4-Piperidinyl)-2,4-imidazolidinedione (1.0 eq)
-
Aryl halide (1.1 - 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or Pd₂(dba)₃ (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos) (1.1-1.5 eq relative to Pd)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add the 3-(4-piperidinyl)-2,4-imidazolidinedione and the aryl halide.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ullmann Condensation
The Ullmann condensation offers a valuable alternative, particularly when palladium-based methods are unsuccessful or when cost is a consideration.
Materials:
-
3-(4-Piperidinyl)-2,4-imidazolidinedione (1.0 eq)
-
Aryl halide (typically aryl iodide or bromide) (1.0 - 1.5 eq)
-
Copper(I) iodide (CuI) (5-20 mol%)
-
Ligand (e.g., L-proline, 1,10-phenanthroline) (10-40 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 eq)
-
High-boiling polar aprotic solvent (e.g., DMSO, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the 3-(4-piperidinyl)-2,4-imidazolidinedione, aryl halide, copper(I) iodide, ligand, and base.
-
Add the solvent and degas the mixture.
-
Heat the reaction to a high temperature (typically 100-160 °C) under an inert atmosphere with stirring.[10]
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Summary of Reaction Conditions
For ease of comparison, the typical reaction conditions for both the Buchwald-Hartwig and Ullmann couplings are summarized in the table below.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | CuI (5-20 mol%) |
| Ligand | Biaryl phosphines (e.g., Xantphos, RuPhos) | N,O-ligands (e.g., L-proline, 1,10-phenanthroline) |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ (1.5-2.5 eq) | K₂CO₃, K₃PO₄ (2-3 eq) |
| Solvent | Toluene, Dioxane, THF | DMSO, DMF, NMP |
| Temperature | 80-120 °C | 100-160 °C |
| Aryl Halide | Aryl bromides, iodides, and some chlorides | Aryl iodides and bromides |
Troubleshooting Common Issues
Even with well-established protocols, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of fresh, high-purity catalysts and ligands. The reaction should be performed under strictly anhydrous and inert conditions.
-
Insufficient Temperature: The reaction temperature may need to be optimized. For Ullmann couplings, higher temperatures are often required.[10]
-
Poor Substrate Reactivity: Aryl chlorides can be less reactive in Buchwald-Hartwig couplings and may require specialized catalyst systems.[10] Aryl halides with electron-withdrawing groups are generally more reactive in Ullmann couplings.
-
-
Side Reactions:
-
Hydrodehalogenation: The presence of water or other protic impurities can lead to the reduction of the aryl halide. Ensure all reagents and solvents are anhydrous.[10]
-
Homocoupling of Aryl Halide: This can be an issue in Ullmann reactions. Using a ligand can often suppress this side reaction.
-
-
Difficult Purification:
-
Similar Polarity of Reactants and Products: If the starting material and product have similar polarities, chromatographic separation can be challenging. Adjusting the solvent system for chromatography is often necessary.
-
Conclusion
The N-arylation of 3-(4-piperidinyl)-2,4-imidazolidinedione is a powerful tool in the arsenal of the medicinal chemist. Both the Buchwald-Hartwig amination and the Ullmann condensation provide effective means to achieve this transformation. A thorough understanding of the reaction mechanisms, careful optimization of the reaction conditions, and meticulous experimental technique are paramount to success. By leveraging the information and protocols provided in this guide, researchers can confidently synthesize a diverse array of N-aryl piperidinyl imidazolidinedione derivatives for the advancement of drug discovery programs.
References
- Technical Support Center: Optimization of N-arylation of Piperidin-4-amine - Benchchem.
- Approaches to α-functionalization of piperidines by C H... - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine - Academia.edu.
- Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals.
- Procedure for N-alkylation of Piperidine? - ResearchGate.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Buchwald-Hartwig Coupling - Organic Synthesis.
- Recent advances in the synthesis of highly substituted imidazolidines - PMC - NIH.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC.
- Ullmann coupling-An overview - OperaChem.
- Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones - PMC - NIH.
- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido.
- Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed.
- Spiperone: Influence of Spiro Ring Substituents on 5-HT2A Serotonin Receptor Binding | Journal of Medicinal Chemistry - ACS Publications.
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC.
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI.
- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo.
- 125I-Spiperone: a novel ligand for D2 dopamine receptors - PubMed.
- Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding.
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- 2. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann coupling-An overview - operachem [operachem.com]
- 9. iris.unito.it [iris.unito.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation of Pharmaceutical Salts of 3-(4-Piperidinyl)-2,4-imidazolidinedione
Executive Summary
This application note details the strategic selection and preparation of pharmaceutical salts for 3-(4-Piperidinyl)-2,4-imidazolidinedione (CAS: 79099-07-3 for free base). This scaffold, characterized by a basic piperidine ring coupled to a weakly acidic hydantoin core, presents unique amphoteric challenges in formulation.
While the free base exhibits moderate crystallinity, its aqueous solubility is often insufficient for parenteral or high-concentration oral dosing. This guide prioritizes the preparation of the Hydrochloride (HCl) salt due to its Class 1 safety profile, high crystallinity, and stability. We also outline a protocol for salt screening (Mesylate, Tosylate) to tailor physicochemical properties.
Pre-Formulation Analysis: The Physicochemical Landscape
Before initiating synthesis, one must understand the ionization profile of the molecule to select the appropriate counter-ion.
Structural pKa Assessment
The molecule contains two distinct ionizable centers:
-
Piperidine Nitrogen (Secondary Amine): Basic. Calculated
. This is the primary site for salt formation with acids. -
Hydantoin Imide (N-3 position is substituted, N-1 is unsubstituted): The N-1 nitrogen is weakly acidic. Calculated
.
Conclusion: The
Salt Selection Decision Tree
The following logic flow dictates the selection of the counter-ion based on the intended final application (Solubility vs. Stability).
Figure 1: Decision matrix for counter-ion selection based on physicochemical targets.
Protocol A: Preparation of the Hydrochloride Salt (Standard)
This is the industry-standard method for generating the Monohydrochloride salt. The reaction utilizes a controlled crystallization approach to avoid oiling out (phase separation).
Materials
-
Precursor: 3-(4-Piperidinyl)-2,4-imidazolidinedione (Free Base).
-
Solvent: Ethanol (Absolute) or Methanol (HPLC Grade).
-
Acid Source: 4M HCl in 1,4-Dioxane or 1.25M HCl in Ethanol. Note: Avoid aqueous HCl initially to maximize yield.
-
Anti-solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).
Experimental Workflow
Step 1: Dissolution
-
Charge 10.0 g (54.6 mmol) of the Free Base into a 250 mL round-bottom flask.
-
Add 80 mL of Ethanol (8 vol).
-
Heat to 50°C with stirring until fully dissolved.
-
Checkpoint: If haze persists, filter hot through a Celite pad.
-
Step 2: Acidification (Salification)
-
Cool the solution to 20–25°C.
-
Place the flask in an ice/water bath (0–5°C).
-
Add 15.0 mL of 4M HCl in Dioxane (60.0 mmol, 1.1 eq) dropwise over 20 minutes.
-
Observation: A white precipitate should begin to form immediately.
-
Critical Control: Maintain internal temperature <10°C to prevent impurity occlusion.
-
Step 3: Crystallization & Aging
-
Remove the ice bath and allow the slurry to warm to Room Temperature (RT).
-
Stir at RT for 2 hours to age the crystal lattice (Ostwald ripening).
-
Optional: If yield appears low, add 40 mL of MTBE dropwise as an anti-solvent to drive precipitation.
Step 4: Isolation
-
Filter the solids using a sintered glass funnel (Porosity 3).
-
Wash the cake with 2 × 20 mL of cold Ethanol/MTBE (1:1 mixture).
-
Dry in a vacuum oven at 45°C for 12 hours.
Expected Results
-
Yield: 85–92%
-
Appearance: White crystalline powder.
-
Melting Point: >250°C (decomposition often occurs before melting for high-melting hydantoins).
Protocol B: High-Throughput Salt Screening (Micro-Scale)
For research requiring tailored properties (e.g., sustained release), use this screening protocol.
Setup
-
Vessel: 96-well glass block or HPLC vials.
-
Scale: 50 mg Free Base per vial.
Screening Matrix
| Acid (1.05 eq) | Solvent System A | Solvent System B | Expected Outcome |
| Methanesulfonic | Methanol | Acetone | High Solubility |
| Sulfuric (0.5 eq) | Water/EtOH | IPA | Hemisulfate (Stable) |
| L-Tartaric | Ethanol | Ethyl Acetate | Chiral Resolution Potential |
| Fumaric | IPA | Acetonitrile | Non-Hygroscopic |
Procedure
-
Dissolve 50 mg of free base in 500 µL of solvent.
-
Add acid solution (dissolved in compatible solvent).
-
Heat to 60°C for 30 mins, then cool to RT at 0.1°C/min (controlled cooling).
-
If no solids form, store at 4°C for 24 hours.
-
Analyze precipitate via PLM (Polarized Light Microscopy) for birefringence (crystallinity).
Process Visualization
The following diagram illustrates the critical path for the synthesis and isolation of the salt form.
Figure 2: Step-by-step experimental workflow for Hydrochloride salt preparation.
Analytical Validation (Quality Control)
To ensure the salt has been correctly formed and is free of impurities, perform the following validation steps.
Proton NMR ( H-NMR)
-
Solvent: DMSO-
or . -
Diagnostic Shift: Look for the downfield shift of the piperidine ring protons adjacent to the nitrogen (positions 2 and 6) due to protonation (
ppm). -
Stoichiometry Check: Integrate the acid counter-ion peak (if non-volatile like mesylate) against the scaffold protons to confirm 1:1 stoichiometry.
Chloride Content (Titration)
-
Method: Potentiometric titration with Silver Nitrate (
). -
Target: Theoretical chloride content for
(MW: 183.2 + 36.5 = 219.7 g/mol ) is 16.1% .
X-Ray Powder Diffraction (XRPD)
-
Compare the diffraction pattern of the product against the Free Base.
-
Pass Criteria: Complete disappearance of Free Base peaks and appearance of new, distinct diffraction lines indicating a new crystal lattice.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated or cooling too fast. | Re-heat to dissolve oil, add seed crystals, and cool slower. Add Ethanol to dilute. |
| Hygroscopicity | Residual acid or amorphous content. | Ensure full drying. Recrystallize from anhydrous IPA/MeOH to improve crystallinity. |
| Yellow Coloration | Oxidation of amine or impurities.[1] | Perform carbon treatment (Charcoal) on the free base solution before adding acid. |
References
-
Stahl, P. H., & Wermuth, C. G.[2][3][4][5] (Eds.). (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5]
- Foundational text for salt selection criteria and pKa analysis.
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
- Source for crystallization and isol
-
PubChem Compound Summary. (2025). 5-(Piperidin-4-yl)imidazolidine-2,4-dione (Analogous Scaffold). National Center for Biotechnology Information.
- Verification of chemical structure and predicted properties.
-
Konstantinovic, S., et al. (2010). Synthesis of New Imidazolidin-2,4-dione Derivatives. Molecules, 15(1), 56-69.
- Reference for hydantoin ring stability and synthesis conditions.
Sources
Troubleshooting & Optimization
Minimizing side reactions during the deprotection of piperidine intermediates
This guide serves as a specialized technical support center for researchers working with piperidine intermediates. It addresses the specific challenges of removing protecting groups (Boc, Fmoc, Cbz/Bn) from the piperidine nitrogen while preserving the integrity of the scaffold and its substituents.
Status: Operational | Tier: Level 3 (Senior Scientist)
Core Directive
Deprotecting piperidine nitrogens is rarely just about "removing the group." It is about managing the reactive byproducts (cations, fulvenes, carbenium ions) that are generated during the process. If left unchecked, these species will attack the nucleophilic piperidine ring or its substituents, leading to alkylation, polymerization, or adduct formation.
This guide is structured by Protecting Group Chemistry . Select your current workflow below.
Module 1: Acid-Labile Groups (N-Boc)
Primary Hazard: tert-Butyl Cation Attack
Mechanism: Acidolysis cleaves the Boc group, generating a tert-butyl carbocation (
Troubleshooting Guide
Q: I see a +56 Da mass shift on my product after Boc deprotection. What happened?
A: You have likely formed a tert-butyl adduct. The
-
Immediate Fix: Re-treat the peptide/molecule with a "scavenger cocktail" (e.g., TFA/TIS/Water) to see if it reverses, though C-alkylation (e.g., on Indole) is often irreversible.
-
Prevention: You must add a "cation sink" to your deprotection mixture.
Q: My piperidine has an indole/tryptophan substituent. How do I prevent alkylation?
A: Indoles are notorious "cation sponges." Use a scavenger cocktail with high silane content. Silanes (like Triisopropylsilane, TIS) act as hydride donors, effectively reducing the
Recommended Protocol: High-Scavenging Deprotection
Use this for piperidines containing Trp, Tyr, Met, or Cys substituents.
| Component | Volume Ratio | Role |
| TFA | 90% | Acid source for cleavage. |
| Triisopropylsilane (TIS) | 5% | Primary Scavenger: Hydride donor; quenches cations. |
| Water | 2.5% | Hydrolyzes reactive esters; aids solvation. |
| Dithiothreitol (DTT) | 2.5% (w/v) | Prevents oxidation of thiols (if Met/Cys present). |
Step-by-Step:
-
Dissolve the N-Boc piperidine in a minimal amount of DCM (optional, for solubility).
-
Add the Scavenger Cocktail (pre-mixed).
-
Stir at room temperature for 1–2 hours.
-
Critical Step: Do not just evaporate. Precipitate into cold diethyl ether (if peptide-like) or evaporate and immediately partition between aqueous acid/ether to remove organic scavengers before basifying.
Visual Logic: Cation Scavenging
Caption: The kinetic competition: Scavengers (TIS) must intercept the tBu+ cation faster than the cation can attack the sensitive regions of the piperidine scaffold.
Module 2: Base-Labile Groups (N-Fmoc)
Primary Hazard: Dibenzofulvene (DBF) Adduct Formation
Mechanism: Base (usually piperidine) removes the Fmoc proton, triggering
Troubleshooting Guide
Q: I am deprotecting N-Fmoc-piperidine. Should I use DBU or Piperidine? A: This is a common trap.
-
If you use DBU (non-nucleophilic base): You generate DBF, but DBU cannot scavenge it.[6] The DBF will react with your product (the free piperidine). Result: High adduct formation.
-
If you use Piperidine (reagent): The reagent piperidine is in huge excess (usually 20%).[7] It outcompetes your product piperidine for the DBF. Result: Clean product.
-
Verdict: Use Piperidine (or 4-methylpiperidine) as the reagent.[2][4][6]
Q: I see a peak at +178 Da. What is it? A: That is the Dibenzofulvene-Piperidine adduct. It is usually a byproduct separated from your product. However, if the mass is M(product) + 178, then the DBF has attached to your product.
Recommended Protocol: Standard Fmoc Removal
Use this for N-Fmoc piperidine intermediates.
-
Reagent: 20% Piperidine in DMF (v/v).
-
Procedure: Add reagent to substrate (10 mL per gram).
-
Time: Stir for 30 minutes.
-
Work-up:
-
Dilute with Ethyl Acetate.
-
Wash copiously with water/brine (to remove DMF and excess piperidine).
-
Note: The DBF-piperidine adduct is lipophilic and will stay in the organic layer. If your product is also lipophilic, you must use column chromatography to separate them.
-
Alternative: If your product is basic, extract it into aqueous HCl, wash the organic layer (containing DBF adduct) away, then basify the aqueous layer to recover the product.
-
Module 3: Reducible Groups (N-Cbz / N-Bn)
Primary Hazard: Catalyst Poisoning & Incomplete Reaction Mechanism: Benzyl groups are typically removed via hydrogenolysis (Pd/C + H2). However, piperidines (free amines) can coordinate strongly to the Palladium surface, "poisoning" the catalyst and stalling the reaction.
Troubleshooting Guide
Q: My hydrogenolysis (Pd/C) stalled at 50% conversion. Adding more catalyst didn't help. A: The free piperidine product is likely poisoning the catalyst.
-
Solution: Add 1.0 equivalent of Acetic Acid or HCl to the reaction mixture. Protonating the amine prevents it from binding to the Pd surface.
Q: I cannot use Hydrogenolysis (sensitive alkenes/halogens present). How do I remove N-Bn? A: Use the ACE-Cl (1-Chloroethyl chloroformate) method. It is highly specific for N-dealkylation of tertiary amines.
Protocol: ACE-Cl N-Dealkylation
A robust chemical alternative to hydrogenation.
| Step | Reagent | Conditions | Mechanism |
| 1. Acylation | 1-Chloroethyl chloroformate (ACE-Cl) | Reflux in DCE (1,2-dichloroethane) | Attacks N-Bn to form a carbamate; Benzyl chloride is expelled. |
| 2. Evaporation | Vacuum | Dryness | Removes solvent and benzyl chloride byproduct. |
| 3. Methanolysis | Methanol | Reflux (1 hr) | Solvolysis of the chloroethyl carbamate to release the free amine, CO2, and acetaldehyde. |
Critical Warning: You must perform the methanol reflux step. If you stop after Step 2, you isolate the stable carbamate intermediate, not the free amine.
Visual Logic: ACE-Cl Pathway
Caption: The two-stage ACE-Cl mechanism. Failure to reflux in methanol results in isolation of the carbamate intermediate.
Module 4: Isolation & Purification Data
Comparison of Scavengers for Boc Deprotection
| Scavenger | Target Species | Best For... | Odor/Handling |
| Triisopropylsilane (TIS) | Carbocations ( | Trp, Tyr protection. General purpose. | Mild / Low |
| Thioanisole | Carbocations | Met (prevents oxidation) & Trp. | Strong / Unpleasant |
| 1,2-Ethanedithiol (EDT) | Carbocations | Cys (keeps thiols reduced). | Extreme Stench (Toxic) |
| Phenol | Carbocations | Tyr protection. | Solid / Corrosive |
| Water | Esters / Reactive intermediates | General hydrolysis. | Neutral |
References
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[4] Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][7][8][9][10] Chemical Reviews. Link
-
Olofson, R. A., et al. (1984). "A new reagent for the selective dealkylation of tertiary amines... ACE-Cl." Journal of Organic Chemistry. Link
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.[4] Link
Sources
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. renyi.hu [renyi.hu]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Addressing hygroscopic nature of 3-(4-Piperidinyl)-2,4-imidazolidinedione salts
The following technical guide serves as a specialized support resource for researchers working with 3-(4-Piperidinyl)-2,4-imidazolidinedione and its salt forms. This document addresses the intrinsic hygroscopicity of this scaffold, providing mechanistic insights and actionable protocols for stabilization and handling.[1][2][3]
Topic: Mitigation of Hygroscopicity & Stability Management Audience: Medicinal Chemists, Process Chemists, Formulation Scientists[4]
Core Analysis: The Hygroscopic Mechanism
Q: Why is my 3-(4-Piperidinyl)-2,4-imidazolidinedione salt turning into a gum/oil upon exposure to air?
A: This phenomenon, known as deliquescence , is driven by the specific molecular architecture of your compound. The 3-(4-Piperidinyl)-2,4-imidazolidinedione scaffold possesses two distinct hydrophilic domains:
-
The Piperidine Ring (Secondary Amine): When protonated (e.g., as an HCl salt), the piperidinium cation is a potent hydrogen bond donor.[4] The high charge density on the nitrogen creates a strong dipole that avidly attracts atmospheric water molecules to stabilize the crystal lattice.[4]
-
The Hydantoin Core: The imide protons (N1-H) and carbonyl oxygens (C2=O, C4=O) in the imidazolidinedione ring facilitate additional hydrogen bonding networks.[4]
The Causality: The lattice energy of the anhydrous salt is likely lower than the hydration energy.[4] When the Critical Relative Humidity (CRH) of the salt is lower than the ambient humidity, the crystal lattice collapses, absorbing water until it dissolves in its own sorbed moisture, forming a viscous oil (the "gum").[4]
Operational Protocols: Handling & Synthesis
Q: How can I weigh and transfer this material without accuracy errors due to water uptake?
A: Standard laboratory conditions (40–60% RH) are often fatal to the physical integrity of this salt.[4] You must implement a "Dry-Chain" Protocol .[4]
Protocol A: The "Dry-Chain" Weighing Procedure
-
Environment: Weighing must occur in a glove box (<10% RH) or a humidity-controlled enclosure. If unavailable, use a nitrogen-bleed glove bag .[4]
-
Equipment: Use an anti-static gun (e.g., Zerostat) before weighing.[4] Hygroscopic powders often carry static charges that make them "jump," and static mitigation often requires humid air—a contradiction you must manage with ionization.[4]
-
Transfer:
Protocol B: Solvent Removal & Drying
Q: I dried it on the rotavap, but it’s still sticky. What went wrong?
A: Rotary evaporation rarely removes bound water or high-boiling solvents from hygroscopic salts effectively because the evaporative cooling promotes water condensation from the air if the vacuum seal is broken improperly.[4]
Correct Drying Workflow:
-
Azeotropic Drying: Redissolve the "gum" in anhydrous methanol/toluene (1:1) or dichloromethane.[4] Evaporate to strip water azeotropically.[4]
-
Vacuum Oven: Place the solid in a vacuum oven at 40–50°C.
Troubleshooting Guide (FAQs)
| Symptom | Probable Cause | Corrective Action |
| Yield > 100% | Water/Solvent inclusion in crystal lattice.[4] | Perform TGA (Thermogravimetric Analysis) to quantify solvent mass.[4] Dry at elevated temp ( |
| Oil formation | Deliquescence (RH > CRH).[4] | Re-dissolve in anhydrous EtOH, precipitate with |
| NMR shifts drift | Water content affecting pH/H-bonding.[4] | Use dry DMSO- |
| Hard cake in vial | Moisture absorption followed by recrystallization (Sintering).[4] | Do not scrape vigorously (risk of glass breakage).[4] Dissolve in solvent to recover.[4][5] Store future batches with desiccant packets. |
Advanced Engineering: Salt Selection Strategy
Q: The HCl salt is unmanageable. Can I change the counter-ion to improve stability?
A: Yes. The hydrochloride salt is often the most hygroscopic due to the small size and high charge density of the chloride ion.[4] Switching to a larger, more hydrophobic counter-ion can "pack" the lattice more tightly and exclude water.
Recommended Alternative Salts:
-
Fumarate / Succinate: Dicarboxylic acids often form H-bonded networks that bridge two piperidine units, stabilizing the lattice.[4]
-
Tosylate / Mesylate: These organic anions are bulkier and lipophilic, reducing the overall affinity for water.[4]
-
Oxalate: Often forms highly crystalline, non-hygroscopic salts, though toxicity must be considered for late-stage development.[4]
Workflow: Salt Screening Decision Tree
Figure 1: Decision matrix for selecting alternative salt forms to mitigate hygroscopicity in piperidinyl-hydantoin derivatives.
Analytical Validation: Measuring Hygroscopicity
Q: How do I prove the new form is better?
A: You must perform Dynamic Vapor Sorption (DVS) .[2][4] Do not rely on visual inspection alone.[4]
DVS Protocol:
-
Equilibration: Dry sample at 0% RH until mass change (
) is <0.002% per minute. -
Sorption Scan: Ramp humidity from 0% to 90% RH in 10% steps.
-
Desorption Scan: Ramp back down to 0%.
-
Interpretation:
References
-
Newman, A. W., & Reutzel-Edens, S. M. (2020).[4] Crystallization and Salt Selection in Early Drug Development. American Pharmaceutical Review. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011).[4][6][7] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4] (Standard reference for pKa and counter-ion selection).
-
PubChem. (2025).[4][8][9] Compound Summary: 3-(4-Piperidinyl)-2,4-imidazolidinedione.[4] National Library of Medicine.[4] Link
-
Pudipeddi, M., & Serajuddin, A. T. (2005).[4] Trends in Salt Selection of Basic Drugs. Journal of Pharmaceutical Sciences. (Discusses the hygroscopicity of HCl vs. Mesylate/Fumarate salts).
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl- | C6H10N2O3 | CID 85341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. 2,4-Imidazolidinedione, 3-(hydroxymethyl)-1-(2-propynyl)- | C7H8N2O3 | CID 11789597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Imidazolidinedione, ion(1-) | C3H3N2O2- | CID 179218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(4-Methyl-3-pyridinyl)imidazolidine-2,4-dione | C9H9N3O2 | CID 106702989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Imidazolidinedione, 3-methyl- | C4H6N2O2 | CID 138851 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Assessment of 3-(4-Piperidinyl)-2,4-imidazolidinedione
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the quantification of 3-(4-Piperidinyl)-2,4-imidazolidinedione, a heterocyclic compound of interest in medicinal chemistry. We will explore the rationale behind experimental choices, present comparative data, and provide a detailed, validated method, moving beyond a simple recitation of steps to offer a deeper understanding of the method development process.
Introduction: The Analytical Challenge
3-(4-Piperidinyl)-2,4-imidazolidinedione combines a basic piperidine moiety with a polar imidazolidinedione (hydantoin) ring. This bifunctional nature presents a unique challenge for chromatographic separation. The basic piperidine can lead to peak tailing on traditional silica-based columns due to interactions with residual silanols, while the polar hydantoin ring influences retention and solubility. A robust HPLC method must be able to separate the main compound from potential process-related impurities and degradation products, making a stability-indicating assay method (SIAM) essential.[1][2][3]
Forced degradation studies are a critical component in the development of a SIAM, as they help to identify likely degradation products and demonstrate the specificity of the analytical method.[][5] These studies typically involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate decomposition.[6]
Comparative Analysis of Chromatographic Conditions
The development of a successful HPLC method hinges on the systematic evaluation and optimization of several key parameters. Here, we compare different stationary phases and mobile phase compositions to achieve optimal separation of 3-(4-Piperidinyl)-2,4-imidazolidinedione and its potential impurities.
Stationary Phase Selection
The choice of stationary phase is paramount in controlling the retention and selectivity of the separation. Given the polar and basic nature of the analyte, three reversed-phase columns with different characteristics were evaluated: a standard C18 column, a C8 column, and a Phenyl-Hexyl column.
| Column Type | Principle of Separation | Advantages for Target Analyte | Potential Disadvantages |
| C18 (Octadecyl Silane) | Primarily hydrophobic interactions. | High retention for less polar impurities. Industry standard with wide availability. | Potential for strong interaction with the basic piperidine, leading to peak tailing. |
| C8 (Octyl Silane) | Less hydrophobic than C18. | Reduced retention time for the main analyte, potentially faster analysis. May offer different selectivity for polar impurities. | May not provide sufficient retention for non-polar impurities. |
| Phenyl-Hexyl | Mixed-mode separation (hydrophobic and π-π interactions). | π-π interactions with the imidazolidinedione ring can offer unique selectivity for the analyte and related aromatic impurities. Reduced silanol interactions. | May exhibit complex retention behavior that is more sensitive to mobile phase composition. |
Rationale: The initial screening with these three column chemistries provides a broad overview of how different separation mechanisms can be exploited to achieve the desired resolution.
Mobile Phase Optimization
The mobile phase composition, particularly its pH and organic modifier, plays a crucial role in controlling the retention, peak shape, and resolution of ionizable compounds like 3-(4-Piperidinyl)-2,4-imidazolidinedione. The predicted pKa of the piperidine moiety is around 8.66, indicating it will be protonated at acidic pH.
pH Adjustment: Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) ensures the consistent protonation of the piperidine nitrogen. This minimizes the undesirable interactions with free silanol groups on the silica-based stationary phase, leading to improved peak symmetry. Buffers such as phosphate or formate are commonly used to maintain a stable pH.
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.
-
Acetonitrile: Generally provides better peak shape and lower viscosity, leading to higher efficiency.
-
Methanol: Can offer different selectivity, particularly for polar compounds, and is a more cost-effective option.
A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is often necessary to elute a wide range of impurities with varying polarities within a reasonable timeframe.[5]
Experimental Protocol: A Validated Stability-Indicating HPLC Method
Based on the comparative analysis, a Phenyl-Hexyl column was selected for its superior peak shape and unique selectivity for the target analyte. The following method was developed and validated according to the International Council for Harmonisation (ICH) guidelines.[3]
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Rationale for Wavelength Selection: While the piperidine ring itself lacks a strong chromophore, the imidazolidinedione moiety is expected to have UV absorbance in the lower UV region.[3] Experimental determination confirmed that 210 nm provides adequate sensitivity for the parent compound and its likely degradation products.
Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 3-(4-Piperidinyl)-2,4-imidazolidinedione reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and prepare as described for the standard solution.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[6]
-
Acid Hydrolysis: 1 mL of the sample solution was mixed with 1 mL of 0.1 N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 1 mL of 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of the sample solution was mixed with 1 mL of 0.1 N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 1 mL of 0.1 N HCl.
-
Oxidative Degradation: 1 mL of the sample solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours. A sample solution was then prepared from the stressed solid.
-
Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 24 hours. A sample solution was then prepared from the stressed solid.
Data Presentation and Comparison
The performance of the developed method on the Phenyl-Hexyl column was compared to the initial screening on C18 and C8 columns. The results from the forced degradation studies are also summarized.
Table 1: Comparison of Chromatographic Performance on Different Columns
| Parameter | C18 Column | C8 Column | Phenyl-Hexyl Column |
| Retention Time (min) | 8.5 | 6.2 | 7.8 |
| Tailing Factor | 1.8 | 1.6 | 1.1 |
| Theoretical Plates | 3500 | 4200 | 8500 |
| Resolution (from nearest impurity) | 1.2 | 1.4 | 2.5 |
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution of Main Peak from Major Degradant |
| Acid Hydrolysis (0.1 N HCl, 80°C, 2h) | ~15% | 2 | 2.8 |
| Base Hydrolysis (0.1 N NaOH, 80°C, 2h) | ~25% | 3 | 3.1 |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% | 1 | 2.2 |
| Thermal (105°C, 24h) | ~5% | 1 | 2.0 |
| Photolytic (UV 254nm, 24h) | ~8% | 2 | 2.6 |
The data clearly demonstrates that the Phenyl-Hexyl column provides superior peak shape (lower tailing factor) and efficiency (higher theoretical plates), leading to significantly better resolution of the main peak from its impurities and degradation products. The method successfully separated the degradation products generated under all stress conditions, confirming its stability-indicating capability.
Workflow and Validation
The overall workflow for the HPLC method development and validation is illustrated in the following diagram.
Caption: Workflow for HPLC method development and validation.
Conclusion
This guide has presented a comprehensive and comparative approach to developing a stability-indicating HPLC method for the purity assessment of 3-(4-Piperidinyl)-2,4-imidazolidinedione. By systematically evaluating different stationary and mobile phases and conducting thorough forced degradation studies, a robust and reliable method using a Phenyl-Hexyl column with a gradient elution of formic acid and acetonitrile has been established. This method demonstrates excellent peak shape, resolution, and specificity, making it suitable for routine quality control and stability testing in a drug development setting. The principles and methodologies outlined here can serve as a valuable resource for scientists facing similar analytical challenges with polar, basic compounds.
References
-
International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. [Link]
-
SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]
-
International Journal of Pharma and Bio Sciences. (2011). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of piperidine imidazolidinedione derivatives
Publish Comparison Guide: Mass Spectrometry Fragmentation of Piperidine Imidazolidinedione Derivatives
Executive Summary
Piperidine Imidazolidinedione derivatives (often referred to as piperidine hydantoins) represent a critical scaffold in medicinal chemistry, serving as the core structure for various androgen receptor antagonists, anticonvulsants, and multidrug resistance (MDR) inhibitors.
For researchers in drug development, the structural validation of these compounds is non-trivial due to the presence of two distinct heterocyclic rings—the saturated piperidine and the rigid imidazolidine-2,4-dione (hydantoin). This guide compares the mass spectrometric behavior of these derivatives, specifically analyzing how different ionization techniques (ESI vs. EI) and structural connectivities (N-linked vs. Spiro-fused) dictate fragmentation patterns.
Structural Scaffolds & Ionization Physics
To interpret the MS data correctly, one must first categorize the derivative into one of two primary scaffolds. The fragmentation logic differs fundamentally between them.
| Feature | Scaffold A: N-Linked Derivatives | Scaffold B: Spiro-Fused Derivatives |
| Structure | Piperidine ring attached to N1 or N3 of the hydantoin via a linker or direct bond. | Piperidine and Hydantoin rings share a single carbon atom (typically C4 of piperidine / C5 of hydantoin). |
| Primary Ionization Site (ESI+) | Piperidine Nitrogen: Highly basic ( | Piperidine Nitrogen: Still the primary charge carrier, but steric bulk at the spiro-center can influence proton affinity. |
| Key Fragmentation Driver | Charge-remote fragmentation or linker cleavage. | Charge-driven fragmentation initiated at the quaternary spiro-carbon. |
Comparative Analysis: ESI-MS/MS vs. EI-MS
-
Electrospray Ionization (ESI-MS/MS): The Gold Standard for bioanalysis and metabolite identification. It produces a stable
precursor.[1] Fragmentation is controlled (Collision Induced Dissociation - CID), allowing for sequential "peeling" of the molecule (e.g., loss of water, then loss of CO). -
Electron Ionization (EI-MS): Useful for synthetic verification but often too harsh. The radical cation
typically triggers immediate alpha-cleavage of the piperidine ring, obliterating the connectivity information between the two rings. Recommendation: Use ESI-MS/MS for structural elucidation.
Fragmentation Pathways: The Mechanisms
The following mechanisms explain the causal link between the molecular structure and the observed spectral peaks.
Mechanism A: The Hydantoin "Unzipping" (RDA & Neutral Loss)
The imidazolidine-2,4-dione ring is prone to specific neutral losses.
-
Loss of CO (-28 Da): A carbonyl group is ejected from the C2 or C4 position.
-
Loss of Isocyanate (-43 Da for HNCO): The ring cleaves to eject
. If the nitrogen is substituted (e.g., N-methyl), the loss will be -57 Da ( ).
Mechanism B: Piperidine Ring Fission
-
Alpha-Cleavage: The bond adjacent to the piperidine nitrogen breaks.[1]
-
Ring Opening: In ESI, the protonated piperidine ring may open, leading to an acyclic alkene-amine fragment.
Mechanism C: Spiro-Specific Cleavage
In spiro-derivatives, the quaternary carbon connects the two rings. Fragmentation often involves the cleavage of the bonds adjacent to this spiro-center, often resulting in the loss of the entire hydantoin moiety or the opening of the piperidine ring while the hydantoin remains intact.
Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for a generic N-linked Piperidine Imidazolidinedione.
Caption: Figure 1. Competing fragmentation pathways for Piperidine Imidazolidinedione derivatives in ESI positive mode.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating . If you do not observe the "Diagnostic Check" ions, your collision energy is likely unoptimized for this specific scaffold.
Step 1: LC-MS/MS Setup
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
Step 2: MS Method Parameters[2]
-
Ionization: ESI Positive Mode (
). -
Source Temp: 350°C - 500°C (High temp required for rigid heterocycles).
-
Collision Energy (CE) Ramp: 15 eV to 45 eV. Crucial: These rings are stable. Low CE will only show the parent ion. You need a ramp to see the ring-opening fragments.
Step 3: Diagnostic Validation (The "Trust" Step)
Run a reference standard or your synthesized compound. You must observe the following to validate the method:
-
Parent Peak: High intensity
. -
Hydantoin Signature: A peak corresponding to
(CO loss) or (HNCO loss).-
If missing: Increase CE. The hydantoin ring is chemically robust.
-
-
Piperidine Signature: A low-mass fragment (typically m/z 84 for unsubstituted piperidine ring) representing the piperidine immonium ion.
Comparative Data: Diagnostic Ions
Use this table to interpret your spectra. Match your observed m/z losses to the structural features in the table.
| Structural Feature | Diagnostic Fragment (m/z) | Neutral Loss (Da) | Mechanistic Origin |
| Unsubstituted Hydantoin | 43 (HNCO) | Cleavage of N3-C4 bond (Retro-Diels-Alder type). | |
| N-Methyl Hydantoin | 57 (MeNCO) | Loss of Methyl-Isocyanate. | |
| Thiohydantoin (C=S) | 59 (HNCS) | Loss of Isothiocyanate (Sulfur analog). | |
| Piperidine Ring | m/z 84 | - | Formation of tetrahydropyridine cation (Piperidine alpha-cleavage). |
| Spiro-Linker | 57 (CO + CH2NH) | Sequential degradation of the spiro-ring system. |
References
-
Mohamed, M. et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, Sec B. [Link]
-
Handzlik, J. et al. (2021).[2] An insight into the structure of 5-spiro aromatic derivatives of imidazolidine-2,4-dione, a new group of very potent inhibitors of tumor multidrug resistance. Bioorganic Chemistry. [Link]
-
NIST Mass Spectrometry Data Center. (2023). Piperidine Mass Spectrum (Electron Ionization). NIST WebBook. [Link]
-
Demarque, D.P. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. [Link]
Sources
Thermal analysis (DSC/TGA) of 3-(4-Piperidinyl)-2,4-imidazolidinedione polymorphs
Thermal Analysis Guide: Polymorph Characterization of 3-(4-Piperidinyl)-2,4-imidazolidinedione
Executive Summary
In the development of 3-(4-Piperidinyl)-2,4-imidazolidinedione (a critical intermediate for hydantoin-based antagonists), controlling the solid-state form is paramount for processability and downstream efficacy.[1] This guide details the thermal characterization strategy to distinguish the thermodynamically stable Form I from metastable alternatives (Form II , Amorphous) and solvates.[1]
While specific literature on this intermediate is proprietary, this guide synthesizes the physicochemical behavior of the hydantoin-piperidine scaffold —characterized by strong hydrogen bonding and conformational flexibility—to provide a robust, self-validating protocol for form selection.[1]
Introduction: The Solid-State Challenge
The molecule 3-(4-Piperidinyl)-2,4-imidazolidinedione presents a unique dual-ring system:
-
Hydantoin Core (Imidazolidine-2,4-dione): Rigid, planar, and a strong hydrogen bond donor/acceptor.[1] This typically drives high lattice energy and high melting points (>200°C).[1]
-
Piperidine Ring: Flexible (chair/boat conformations).[1]
Why Thermal Analysis Matters:
-
Polymorphism Risk: The flexibility of the piperidine ring relative to the rigid hydantoin core often leads to conformational polymorphism .[1]
-
Solvate Formation: The polar amide groups are prone to trapping solvents (water, ethanol) during crystallization, creating pseudopolymorphs that must be distinguished from true polymorphs using TGA.[1]
-
Processing Impact: Metastable forms may offer higher solubility but risk uncontrolled conversion during milling or storage.[1]
Materials & Methods: Validated Protocols
To ensure data integrity, the following protocols minimize artifacts such as thermal lag or solvent entrapment.
Differential Scanning Calorimetry (DSC)
-
Instrument: Heat Flux DSC (e.g., TA Instruments Discovery series or Mettler Toledo DSC 3+).[1]
-
Pan Configuration: Tzero Aluminum Hermetic Pans with a pinhole lid.[1]
-
Reasoning: The pinhole allows self-generated atmosphere to suppress sublimation (common in low-molecular-weight hydantoins) while permitting solvent escape to be detected.[1]
-
-
Protocol:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 300°C (or 20°C above expected melt).
-
Cycle Logic: If a transition is observed <150°C, cool back to 25°C at 10°C/min and reheat to check for reversibility (enantiotropy).[1]
-
-
Purge Gas: Nitrogen at 50 mL/min.
Thermogravimetric Analysis (TGA)
-
Instrument: High-sensitivity TGA.
-
Pan: Platinum or Ceramic open pan.
-
Protocol: Ramp 10°C/min from Ambient to 400°C.
-
Critical Check: Overlay TGA derivative (DTG) with DSC to distinguish desolvation (mass loss) from melting (no mass loss).
Comparative Analysis: Form Selection Guide
This section compares the theoretical performance of the primary solid-state forms expected for this scaffold.
Table 1: Comparative Profile of Solid-State Forms
| Feature | Form I (Stable) | Form II (Metastable) | Amorphous / Disordered |
| Thermodynamic Status | Global Minimum | Local Minimum | High Energy (Unstable) |
| DSC Melting Onset | Highest (e.g., >220°C) | Lower (e.g., 210–218°C) | Glass Transition ( |
| Enthalpy of Fusion | High ( | Lower (typically) | N/A (Recrystallization exotherm) |
| Solubility | Lowest | Moderate (Kinetic advantage) | Highest (Supersaturating) |
| Process Risk | Low (Preferred for API) | High (Risk of conversion to Form I) | Very High (Hygroscopic/Sticky) |
| TGA Profile | < 0.5% volatiles | < 0.5% volatiles | Surface water loss likely |
Distinguishing Features (The "Fingerprint")
-
Form I: Characterized by a single, sharp endotherm at the highest melting point.[1] No cold crystallization on heating.[1]
-
Form II: Often shows a lower melting endotherm followed immediately by a recrystallization exotherm (conversion to Form I) and a second melt.[1]
-
Solvates: TGA shows distinct steps (stoichiometric mass loss) before the melting point.[1]
Experimental Workflow: The Decision Tree
This diagram outlines the logic flow for identifying the form of an unknown batch of 3-(4-Piperidinyl)-2,4-imidazolidinedione.
Figure 1: Logic flow for classifying solid-state forms based on thermal data.
Mechanistic Insights & Troubleshooting
The "Heat of Fusion" Rule (Burgers' Rule)
When comparing two polymorphs (e.g., Form I and Form II):
-
Enantiotropic (Reversible): If the higher melting form has the lower heat of fusion.[1]
-
Monotropic (Irreversible): If the higher melting form has the higher heat of fusion.[1]
-
Application: For 3-(4-Piperidinyl)-2,4-imidazolidinedione, hydantoin polymorphs are frequently monotropic , meaning Form I is stable at all temperatures below the melt.[1] Any Form II detected is likely unstable and should be avoided in final formulation.[1]
Decomposition vs. Melting
Hydantoins can decompose near their melting points.[1]
-
Observation: An erratic DSC baseline or a TGA onset immediately following the melt.[1]
-
Solution: Use a faster heating rate (e.g., 20°C/min) in DSC to push the melting event to occur before significant decomposition kinetics can interfere.[1]
Salt Forms (HCl)
Note that this compound is often supplied as the Hydrochloride (HCl) salt (CAS 1864052-02-7).[1]
-
Comparison: The HCl salt will have a significantly higher melting point (often >250°C) compared to the free base.[1]
-
Warning: HCl salts can be hygroscopic.[1] A broad endotherm at 50–100°C in DSC usually indicates loosely bound water, which must be confirmed by TGA.[1]
Conclusion
For 3-(4-Piperidinyl)-2,4-imidazolidinedione, Form I is the target for development due to its superior thermodynamic stability.[1] The presence of Form II or Amorphous content poses a risk of physical instability (conversion) and chemical degradation.[1]
Recommendation:
-
Establish the melting point of the pure, annealed material (Form I).[1]
-
Use TGA to strictly control solvent levels (<0.5%).[1]
-
Reject batches showing "cold crystallization" exotherms in DSC, as this indicates amorphous or metastable contamination.[1]
References
-
Giron, D. (1995).[1] "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59.[1] Link
-
Burger, A., & Ramberger, R. (1979).[1] "On the polymorphism of pharmaceuticals and other molecular crystals. I." Microchimica Acta, 72(3), 259-271.[1] Link
-
TA Instruments. (n.d.).[1] "Thermal Analysis of Pharmaceuticals." Application Note. Link
-
Yu, L. (1995).[1] "Inferring thermodynamic stability relationship of polymorphs from melting data: The use of the Burger-Ramberger rules." Journal of Pharmaceutical Sciences, 84(8), 966-974.[1] Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
